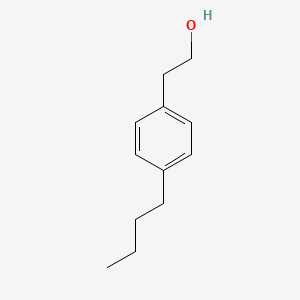

2-(4-Butylphenyl)ethanol

Description

Properties

IUPAC Name |

2-(4-butylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8,13H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSNYIHIOABZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure, Properties, and Analysis of 2-(4-tert-Butylphenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive scientific overview of 2-(4-tert-butylphenyl)ethanol (CAS No. 5406-86-0), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The guide details its molecular structure, physicochemical properties, and established analytical methodologies for purity assessment. By integrating foundational chemical principles with practical, field-proven protocols, this paper serves as a vital resource for professionals engaged in research and development involving this compound. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating systems for quality control.

Introduction and Nomenclature

2-(4-tert-Butylphenyl)ethanol is an aromatic alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a para-substituted benzene ring, provides a lipophilic domain, while the primary alcohol offers a reactive site for further chemical modification. It is crucial to distinguish this compound from its linear isomer, 2-(4-n-butylphenyl)ethanol, as the steric and electronic properties of the tert-butyl group significantly influence its reactivity and physical characteristics.

Key Identifiers:

-

Systematic IUPAC Name: 2-(4-tert-butylphenyl)ethan-1-ol[2]

-

Common Synonyms: p-tert-Butylphenethyl alcohol, 4-tert-Butylphenethyl alcohol[3]

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-(4-tert-butylphenyl)ethanol consists of a phenethyl alcohol core with a tert-butyl group at the para-position of the benzene ring. This substitution pattern is critical to its utility as a chemical intermediate. The bulky tert-butyl group enhances lipophilicity and can provide steric hindrance, influencing reaction pathways and the properties of derivative compounds.

The structural formula provides a clear representation of the atomic connectivity.

Sources

- 1. 2-(4-tert-Butylphenyl)ethanol | 5406-86-0 [chemicalbook.com]

- 2. 2-(4-tert-Butylphenyl)ethanol, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 2-(4-tert-Butylphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(4-tert-Butylphenyl)ethanol | CAS 5406-86-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. PubChemLite - 2-(4-tert-butylphenyl)ethanol (C12H18O) [pubchemlite.lcsb.uni.lu]

Technical Monograph: 2-(4-tert-Butylphenyl)ethanol

[1][2]

Chemical Identity & Disambiguation

Core Directive: In industrial and scientific literature, the term "this compound" predominantly refers to the tert-butyl isomer due to its stability and vast commercial utility. The n-butyl isomer is a rare research compound. This guide focuses on the tert-butyl isomer (CAS 5406-86-0) as the primary subject of interest for drug development and synthesis professionals.

Primary Target (Commercially Relevant)

-

Synonyms: p-tert-Butylphenethyl alcohol; 4-tert-Butylbenzeneethanol; 2-(4-(1,1-dimethylethyl)phenyl)ethanol.

-

Molecular Formula: C₁₂H₁₈O

Secondary Target (Research Reference Only)

-

Chemical Name: 2-(4-n-butylphenyl)ethanol

-

CAS Registry Number: 842123-71-1 (also referenced as 24142-77-6 in some catalogs, though less verified).

-

Status: Research chemical; limited industrial application compared to the tert isomer.

Physicochemical Profile

The following data characterizes high-purity (>98%) 2-(4-tert-butylphenyl)ethanol. Its low melting point often results in it appearing as a supercooled liquid or a fused solid at room temperature.

| Property | Value | Condition/Note |

| Physical State | Solid or Viscous Liquid | Low melting point leads to phase variability. |

| Melting Point | 32.0 – 35.0 °C | Distinct phase transition range. |

| Boiling Point | 141 – 143 °C | @ 15 mmHg (Vacuum distillation required). |

| Density | 0.975 g/cm³ | @ 25 °C |

| Refractive Index | Optical purity indicator. | |

| Solubility | Insoluble | Water (<0.1 g/L).[1] |

| Solubility | Soluble | Ethanol, Dichloromethane, Toluene, Ethyl Acetate. |

| LogP | 3.2 | Lipophilic; indicates good membrane permeability. |

| Flash Point | 109 °C | Closed Cup.[1] |

Synthesis & Manufacturing Protocols

The industrial synthesis of 2-(4-tert-butylphenyl)ethanol typically employs a Grignard reaction sequence or the reduction of its corresponding aldehyde/acid precursors. The Grignard Ethoxylation Route is preferred for high-yield manufacturing as it allows for precise control over the carbon chain extension.

Method A: Grignard Ethoxylation (Standard Industrial Route)

This protocol describes the conversion of 4-tert-butylbromobenzene to the target alcohol via ring-opening of ethylene oxide.

Reagents:

-

Precursor: 1-Bromo-4-tert-butylbenzene (CAS 3972-65-4)

-

Reagent: Magnesium turnings (activated)

-

Electrophile: Ethylene Oxide (EtO)[7]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[7]

Step-by-Step Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, activate Magnesium turnings (1.1 eq) with a crystal of Iodine.

-

Grignard Formation: Add 1-Bromo-4-tert-butylbenzene (1.0 eq) dropwise in anhydrous THF. Maintain reflux to generate 4-tert-butylphenylmagnesium bromide.

-

Critical Control: Temperature must be controlled to prevent Wurtz coupling byproducts.

-

-

Ethoxylation: Cool the Grignard solution to 0–5 °C. Introduce Ethylene Oxide (1.2 eq) slowly (gas bubbling or solution in chilled THF).

-

Hydrolysis: Quench the reaction with saturated Ammonium Chloride (

) solution. -

Purification: Extract with Ethyl Acetate. Dry organic layer over

.[7][11] Distill under reduced pressure (15 mmHg) to collect the fraction at 141–143 °C.

Synthesis Workflow Diagram

The following diagram illustrates the Grignard pathway and its downstream application in Fenazaquin synthesis.

Figure 1: Synthetic pathway from precursor to CAS 5406-86-0 and its conversion to the active pharmaceutical/agrochemical agent Fenazaquin.

Applications & Mechanism of Action

Agrochemical Development (Fenazaquin)

The primary high-value application of CAS 5406-86-0 is as the key scaffold for Fenazaquin (CAS 120928-09-8), a mitochondrial electron transport inhibitor (METI) used as an acaricide.

-

Mechanism: The tert-butylphenyl tail (provided by the alcohol) mimics the lipophilic ubiquinone structure, allowing the inhibitor to bind to Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain.

-

Structure-Activity Relationship (SAR): The two-carbon ethanol linker is critical. Shortening (methanol) or lengthening (propanol) the chain drastically reduces binding affinity to the METI site.

Fragrance Chemistry

While the aldehyde analog (Lilial) is more famous, 2-(4-tert-butylphenyl)ethanol possesses a mild, floral-muguet (Lily of the Valley) odor profile. It is used as:

-

Blender: To round out sharp floral notes in detergent and soap perfumes.

-

Stable Analog: Unlike aldehydes, this alcohol resists oxidation, making it valuable in high-pH functional products (bleaches, hair dyes).

Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these spectral benchmarks:

-

¹H NMR (400 MHz, CDCl₃):

- 1.31 (s, 9H, t-Butyl).

- 2.84 (t, J=6.5 Hz, 2H, Ar-CH ₂-CH₂).

- 3.86 (t, J=6.5 Hz, 2H, -CH ₂-OH).

- 7.15 (d, J=8.2 Hz, 2H, Ar-H).

- 7.34 (d, J=8.2 Hz, 2H, Ar-H).

-

IR Spectrum (Neat):

-

Broad peak ~3350 cm⁻¹ (O-H stretch).

-

Sharp peaks ~2960 cm⁻¹ (C-H aliphatic stretch).

-

No carbonyl peak (absence of aldehyde/acid impurities).

-

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[12] |

| Eye Irritation | H319 | Causes serious eye irritation.[12] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |

Handling Protocol:

-

PPE: Nitrile gloves and safety goggles are mandatory. The compound is lipophilic and can penetrate skin.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation to the corresponding acid over long periods.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79410: 2-(4-tert-Butylphenyl)ethanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-(4-tert-butylphenyl)ethanol (CAS 5406-86-0). Retrieved from [Link]

- Google Patents.Process for preparing p-tert-butoxyphenethyl alcohol and derivatives.

-

Semantic Scholar. Study on Synthesis of The New Miticide Fenazaquin. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS No.5406-86-0,2-(4-tert-Butylphenyl)ethanol Suppliers [lookchem.com]

- 3. 2-(4-tert-Butylphenyl)ethanol | 5406-86-0 [chemicalbook.com]

- 4. 2-(4-tert-Butylphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 5. GALAXOLIDE in India - Chemicalbook.in [chemicalbook.in]

- 6. 4’-Bromoacetophenone | 4-Bromoacetophenone | Bromides | Ambeed.com [ambeed.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. prepchem.com [prepchem.com]

- 9. CN111039750A - A kind of method for preparing 4-tert-butylphenethyl alcohol - Google Patents [patents.google.com]

- 10. europarl.europa.eu [europarl.europa.eu]

- 11. EP0307106A1 - P- or m-tert butoxyphenethyl alcohol and process for preparing the same - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

solubility of 2-(4-butylphenyl)ethanol in organic solvents.

An In-depth Technical Guide to the Solubility of 2-(4-butylphenyl)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the pharmaceutical and chemical industries. In the absence of publicly available quantitative solubility data, this document establishes a framework for understanding and determining the solubility of this compound. It synthesizes information on the physicochemical properties of structurally similar molecules, outlines theoretical models for solubility prediction, and provides a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for process development, formulation, and analytical method design.

Introduction

This compound is an aromatic alcohol that serves as a valuable building block in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] The solubility of this compound in organic solvents is a critical physical property that influences every stage of its lifecycle, from synthesis and purification to formulation and quality control. A comprehensive understanding of its solubility behavior is therefore essential for optimizing reaction conditions, designing efficient crystallization processes, selecting appropriate solvents for chromatography, and developing stable formulations.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a multi-faceted approach to understanding its solubility profile, combining predictive methodologies with a robust experimental framework.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, we can examine the properties of its structural analogs: 2-(4-tert-butylphenyl)ethanol and the parent compound, 2-phenylethanol.

2.1. Physicochemical Properties

The key physicochemical properties of 2-(4-tert-butylphenyl)ethanol are summarized in Table 1. The properties of this compound are expected to be similar, with minor differences arising from the linear butyl group compared to the bulkier tert-butyl group. This difference may influence the melting point and the compound's packing in a crystal lattice.

| Property | Value for 2-(4-tert-butylphenyl)ethanol | Reference |

| Molecular Formula | C12H18O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Melting Point | 32-35 °C | [3] |

| Boiling Point | 141-143 °C @ 15 mmHg | [2] |

| Density | ~0.975 g/cm³ | [2] |

| Water Solubility | Insoluble | [1][2][3] |

2.2. Predicted Solubility in Organic Solvents

The presence of a hydroxyl group in this compound allows for hydrogen bonding, suggesting some solubility in polar solvents. However, the large, nonpolar butylphenyl group will dominate its solubility behavior, favoring solubility in nonpolar or moderately polar solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar butylphenyl group suggests that this compound will have good solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions and may be effective at solvating the polar hydroxyl group, while their organic character will accommodate the nonpolar part of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the hydroxyl group of this compound. The alkyl chains of these alcohols will also interact favorably with the butylphenyl group.

Table 2 presents quantitative solubility data for the parent compound, 2-phenylethanol.[5] The addition of the C4H8 butyl group to the phenyl ring in this compound will increase its lipophilicity. Consequently, we can predict that its solubility will be higher in nonpolar solvents and lower in polar solvents compared to 2-phenylethanol.

| Solvent | Solubility of 2-phenylethanol (g/L at 25°C) | Predicted effect on this compound solubility |

| Ethanol | 2180.85 | Slightly Lower |

| Methanol | 1192.18 | Lower |

| Isopropanol | 1642.67 | Similar or Slightly Lower |

| Acetone | 1285.96 | Similar or Slightly Higher |

| Ethyl Acetate | 803.92 | Higher |

| Toluene | 189.13 | Significantly Higher |

| n-Hexane | 63.72 | Significantly Higher |

| Chloroform | 1518.25 | Higher |

| Water | 4.55 | Significantly Lower (Insoluble) |

Theoretical Prediction of Solubility

For a more quantitative prediction of solubility, theoretical models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed.

3.1. Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6] These three parameters can be treated as coordinates in a three-dimensional "Hansen space." The distance (Ra) between the HSP coordinates of a solute and a solvent in this space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

As no experimental HSP values for this compound are available, they can be estimated using group contribution methods.[7] Based on its structure, the estimated HSP values for this compound are presented in Table 3, alongside the HSP values for a range of common organic solvents.

| Compound/Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| This compound (Estimated) | 18.5 | 5.0 | 8.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

The following diagram illustrates the concept of Hansen Space, where solvents within a certain radius of the solute are likely to be good solvents.

Caption: Conceptual diagram of Hansen Space.

3.2. COSMO-RS

COSMO-RS is a more advanced theoretical model that uses quantum chemical calculations to predict thermodynamic properties, including solubility.[8][9] It considers the interactions of a solute molecule with a solvent at a molecular level, providing a more nuanced prediction of solubility. While a full COSMO-RS analysis is beyond the scope of this guide, it represents a powerful tool for in-silico solvent screening and solubility prediction, especially for complex systems.[10][11][12]

Experimental Determination of Solubility: The Shake-Flask Method

The definitive way to determine the solubility of this compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.

4.1. Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

4.2. Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

Caption: Experimental workflow for the shake-flask method.

4.3. Detailed Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated and calibrated HPLC or GC-MS method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/L.

4.4. Safety Precautions

Refer to the Safety Data Sheet (SDS) for 2-(4-tert-butylphenyl)ethanol as a close analog. Handle the compound and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Applications in Research and Development

A thorough understanding of the solubility of this compound is paramount for its effective use in various applications:

-

Pharmaceutical Synthesis: The selection of an appropriate reaction solvent is often guided by the solubility of the starting materials and intermediates.

-

Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is essential for developing efficient crystallization processes to obtain the desired polymorph and purity.

-

Formulation Development: For liquid dosage forms, the solubility of the API in pharmaceutically acceptable solvents is a key consideration.

-

Analytical Method Development: Solubility data is crucial for preparing stock solutions and calibration standards for analytical methods such as HPLC and GC-MS.[13]

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By leveraging data from structural analogs, applying theoretical models like Hansen Solubility Parameters, and following a detailed experimental protocol, researchers and drug development professionals can obtain the necessary solubility information to optimize their processes and accelerate their research and development efforts.

References

-

Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved February 24, 2026, from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Good Scents Company. (n.d.). Phenylethyl Alcohol. Retrieved February 24, 2026, from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved February 24, 2026, from [Link]

-

COSMOlogic. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Retrieved February 24, 2026, from [Link]

-

ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Phenethyl alcohol. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 24, 2026, from [Link]

-

Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved February 24, 2026, from [Link]

Sources

- 1. 2-(4-tert-Butylphenyl)ethanol | 5406-86-0 [chemicalbook.com]

- 2. 2-(4-tert-Butylphenyl)ethanol, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scent.vn [scent.vn]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. CICECO Publication » Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents [ciceco.ua.pt]

- 11. approcess.com [approcess.com]

- 12. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Definitive Identification of 2-(4-butylphenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the unambiguous identification and characterization of 2-(4-butylphenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is designed for professionals in research and drug development, emphasizing not only the procedural steps but also the scientific rationale behind them. This guide establishes a robust framework, from sample preparation and instrument configuration to data interpretation and method validation, ensuring scientific integrity and reproducible results.

Introduction and Scientific Background

This compound is an organic compound that can serve as an intermediate or impurity in the synthesis of various pharmaceutical agents and other specialty chemicals.[1][2] Its structural characterization is critical for quality control, impurity profiling, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with precise mass-based identification.[3]

The principle of this method relies on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase within the GC column.[4] Subsequent introduction into the mass spectrometer involves ionization, typically via electron impact (EI), which generates a unique and reproducible fragmentation pattern that serves as a molecular fingerprint for the analyte.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5406-86-0 | [2][6][7][8] |

| Molecular Formula | C₁₂H₁₈O | [2][6][8] |

| Molecular Weight | 178.28 g/mol | [2][8] |

| Melting Point | 31-35 °C | [2][6][7] |

| Boiling Point | 141-143 °C (at 15 mmHg) | [2] |

| Solubility | Insoluble in water | [1][2][7] |

Experimental Protocol

This section details the complete workflow for the analysis of this compound. The protocol is designed to be self-validating, incorporating quality control checks to ensure data integrity.

Reagents and Materials

-

Solvents: HPLC-grade or equivalent purity Dichloromethane (DCM), Hexane, and Methanol. Volatile organic solvents are required for GC-MS analysis.[4][9]

-

Reference Standard: Certified this compound (≥96% purity).[8]

-

Internal Standard (IS): (Optional, for quantitation) A suitable non-interfering compound, e.g., 4-tert-butylphenol-d13.[10][11]

-

Apparatus: Calibrated micropipettes, Class A volumetric flasks, 2 mL glass GC autosampler vials with PTFE-lined septa.[4][9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of sample preparation is critical and depends on the sample matrix.[12] LLE is an effective technique for extracting analytes from aqueous matrices into an immiscible organic solvent.[4][13]

Step-by-Step LLE Protocol:

-

Aqueous Sample Aliquot: Transfer 1.0 mL of the aqueous sample containing this compound into a clean glass test tube.

-

Solvent Addition: Add 2.0 mL of Dichloromethane (DCM) to the test tube. DCM is a common choice due to its volatility and favorable partitioning coefficient for many organic compounds.[13]

-

Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

-

Collection: Carefully transfer the bottom organic (DCM) layer to a clean 2 mL GC vial using a glass Pasteur pipette. Avoid disturbing the aqueous layer.

-

Concentration (Optional): If higher sensitivity is required, the extract can be gently concentrated under a stream of nitrogen gas. Do not evaporate to complete dryness. Reconstitute in 100 µL of DCM.

-

Final Preparation: The sample is now ready for injection into the GC-MS system. Aim for a final concentration of approximately 10 µg/mL.[9]

Caption: Liquid-Liquid Extraction workflow for this compound.

Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized based on the specific instrumentation used. A standard non-polar or semi-polar column is recommended.[14]

Table 2: Gas Chromatography (GC) Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8860 GC or equivalent | Provides reliable and reproducible performance. |

| Injector | Split/Splitless | Splitless mode is ideal for trace analysis.[13] |

| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |

| Injection Vol. | 1 µL | Standard volume for capillary columns. |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency.[15] |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for a 0.25 mm I.D. column to balance speed and resolution. |

| Column | DB-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film | A versatile, semi-polar column that separates based on boiling point and polarity, suitable for aromatic alcohols.[10][14] |

| Oven Program | 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and matrix components effectively. |

Table 3: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting | Rationale |

| MS System | Agilent 5977 MSD or equivalent | Provides high sensitivity and spectral integrity. |

| Ionization Mode | Electron Impact (EI) | Standard mode for generating reproducible library-searchable spectra.[15] |

| Electron Energy | 70 eV | Universal standard for EI, ensuring fragmentation patterns are comparable across different instruments.[15] |

| Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness and prevent condensation.[15] |

| Quadrupole Temp. | 150 °C | Ensures mass stability and prevents contamination.[15] |

| Scan Range | m/z 40 - 350 | Covers the molecular ion (178.28) and all expected fragments. |

| Solvent Delay | 4.0 min | Prevents the high-concentration solvent peak from saturating the detector.[15] |

Data Analysis and Interpretation

Analyte Identification

Positive identification of this compound is achieved by a two-factor confirmation:

-

Retention Time (RT) Matching: The retention time of the peak in the sample chromatogram must match that of a certified reference standard analyzed under the identical GC-MS conditions.

-

Mass Spectrum Matching: The acquired mass spectrum of the sample peak must show a high-quality match (>90%) with the spectrum from the reference standard and/or a validated spectral library such as NIST.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by specific fragmentation patterns common to aromatic alcohols.[16][17] The primary fragmentation pathway is benzylic cleavage, which is an alpha-cleavage relative to the aromatic ring, resulting in a highly stable benzylic cation.

-

Molecular Ion (M⁺): The peak at m/z 178 corresponds to the intact ionized molecule. This peak may be of low intensity, which is common for alcohols.[16]

-

Loss of Water (M-18): A peak at m/z 160 can result from the dehydration of the molecular ion.[16]

-

Benzylic Cleavage (Base Peak): The most intense peak (base peak) is expected at m/z 147 . This corresponds to the stable benzylic cation [C₁₁H₁₅]⁺ formed by the cleavage of the C-C bond between the two carbons of the ethanol side chain.

-

Alpha-Cleavage (Alcohol): A peak at m/z 31 corresponding to [CH₂OH]⁺ is characteristic of primary alcohols and results from the cleavage of the bond between the benzylic carbon and the adjacent CH₂ group.[18]

Caption: Predicted fragmentation of this compound under EI conditions.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of results, a robust quality control and validation framework is essential.[19] The method's performance should be verified through a validation process.[20]

System Suitability Test (SST)

Before initiating any sample sequence, an SST must be performed by injecting a mid-range concentration standard. This ensures the GC-MS system is performing optimally.[21]

-

Retention Time Stability: Should be within ±0.2% of the expected time.

-

Peak Asymmetry: Tailing factor should be between 0.9 and 1.5.

-

Signal-to-Noise Ratio (S/N): Should be >100 for the primary quantifier ion (m/z 147).

Method Validation Characteristics

For routine application, the analytical method should be validated according to established guidelines.[22][23]

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can distinguish the analyte from other components.[21] | No interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.995 over the desired range.[24] |

| Accuracy | To measure the closeness of results to the true value.[21] | Recovery of 90-110% for spiked matrix samples.[24] |

| Precision | To assess the degree of scatter in results from multiple analyses.[21] | Relative Standard Deviation (RSD) ≤ 15%. |

| LOD/LOQ | To determine the lowest concentration that can be reliably detected/quantified. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound by GC-MS. By adhering to the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reproducible results. The inclusion of method validation and quality control principles ensures that the data generated is reliable and defensible, meeting the high standards required in pharmaceutical and chemical research environments.

References

-

GC-MS Sample Preparation - Organomation. Organomation. [Link]

-

GC/MS Quality Control. MsMetrix. [Link]

-

The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. Utak. [Link]

-

Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]

-

Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]

-

Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

-

Forensic Analysts: Need to Validate Your Rapid GC-MS? NIST Offers a Template. American Academy of Forensic Sciences. [Link]

-

How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. [Link]

-

Sample preparation GC-MS. SCION Instruments. [Link]

-

Guide to Choosing a GC Column. Phenomenex. [Link]

-

GC Column Selection Guidelines Zebron GC Columns. Phenomenex. [Link]

-

Analytical Validation Quick Reference Guide. ChromSolutions. [Link]

-

Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food & Drug Administration. [Link]

-

Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. National Institute of Standards and Technology. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

-

Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. [Link]

-

Mass spectrum of ethanol fragmentation pattern. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). OIV. [Link]

-

Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. DTIC. [Link]

-

Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Pharmaceutical Negative Results. [Link]

-

Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. PMC. [Link]

-

Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent Technologies. [Link]

Sources

- 1. 2-(4-tert-Butylphenyl)ethanol | 5406-86-0 [chemicalbook.com]

- 2. 2-(4-tert-Butylphenyl)ethanol, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. jmchemsci.com [jmchemsci.com]

- 4. scioninstruments.com [scioninstruments.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 2-(4-tert-Butylphenyl)ethanol, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. 2-(4-tert-Butylphenyl)ethanol | CAS 5406-86-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 11. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]

- 12. resolvemass.ca [resolvemass.ca]

- 13. organomation.com [organomation.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. utak.com [utak.com]

- 20. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications | NIST [nist.gov]

- 21. gcms.cz [gcms.cz]

- 22. Forensic Analysts: Need to Validate Your Rapid GC-MS? NIST Offers a Template | American Academy of Forensic Sciences [aafs.org]

- 23. s27415.pcdn.co [s27415.pcdn.co]

- 24. environics.com [environics.com]

Application Note: Enhancing the Detection of 2-(4-butylphenyl)ethanol Through Chemical Derivatization

Introduction: The Analytical Challenge

2-(4-butylphenyl)ethanol is a primary alcohol of interest in various fields, including drug development and metabolism studies. However, its direct analysis can be challenging due to its polarity and relatively low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation, particularly in Gas Chromatography (GC). In High-Performance Liquid Chromatography (HPLC), its lack of a strong chromophore or fluorophore limits detection sensitivity with common UV-Vis and fluorescence detectors.

Chemical derivatization addresses these challenges by modifying the analyte's functional group—in this case, the hydroxyl group—to create a derivative with more favorable analytical properties.[1][2] This application note provides a detailed guide to various derivatization strategies for this compound, enabling enhanced detection and quantification by GC-Mass Spectrometry (GC-MS) and HPLC.

Rationale for Derivatization

The primary goal of derivatizing this compound is to overcome its inherent analytical limitations. The choice of derivatization strategy is dictated by the analytical technique to be employed.

-

For Gas Chromatography (GC): The aim is to increase volatility and thermal stability.[1][3] This is typically achieved by replacing the active hydrogen of the hydroxyl group with a less polar, more stable group.[3][4] This modification reduces intermolecular hydrogen bonding, leading to a lower boiling point and improved chromatographic performance.[1]

-

For High-Performance Liquid Chromatography (HPLC): The objective is to introduce a moiety that strongly absorbs UV-Vis light or fluoresces, thereby significantly enhancing detection sensitivity.[2][5]

The following sections detail proven derivatization methodologies for this compound for both GC and HPLC analysis.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis of this compound, two primary derivatization techniques are highly effective: Silylation and Acylation .

Silylation: The Workhorse for Volatility Enhancement

Silylation is the most widely used derivatization method for GC analysis of compounds containing active hydrogens, such as alcohols.[3][6] The reaction involves replacing the acidic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. The resulting silyl ethers are significantly more volatile and thermally stable than the parent alcohol.[3][7]

Mechanism of Silylation: Silylation proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent, leading to the displacement of a leaving group.[1]

Caption: General Silylation Reaction.

Comparative Analysis of Silylation Reagents:

| Reagent | Key Characteristics | Advantages | Considerations |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Highly reactive and versatile TMS donor. | Volatile byproducts that elute early in the chromatogram, minimizing interference.[8] | Moisture sensitive. May require a catalyst for hindered alcohols.[4] |

| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Considered one of the most reactive TMS donors. | Byproducts are even more volatile than those of BSTFA, leading to cleaner chromatograms.[8][9] Does not produce corrosive byproducts.[9] | Moisture sensitive. |

| BSTFA + TMCS (Trimethylchlorosilane) | BSTFA with a catalyst. | TMCS significantly increases the reactivity of BSTFA, especially for sterically hindered hydroxyl groups.[10] | TMCS is highly reactive and moisture-sensitive. The mixture can be more corrosive. |

Protocol 1: Silylation of this compound using MSTFA

This protocol provides a general guideline for the derivatization of this compound using MSTFA for GC-MS analysis.

Materials:

-

This compound standard or sample extract.

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

-

Heating block or oven.

-

GC vials with caps.

-

Nitrogen gas supply for evaporation.

Procedure:

-

Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.[8] Reconstitute the residue in a suitable anhydrous solvent.

-

Reagent Addition: To approximately 1 mg of the dried sample, add 100 µL of MSTFA.[8] For a solution, a 2:1 molar excess of the silylating reagent to the analyte is recommended.

-

Reaction: Tightly cap the vial and heat at 70°C for 15-30 minutes.[8] The optimal time and temperature may need to be determined empirically.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Self-Validation:

-

Analyze a derivatized standard to confirm the formation of the TMS derivative by observing the expected mass shift in the mass spectrum.

-

Inject an underivatized standard to confirm a significant shift in retention time and improved peak shape of the derivatized analyte.

-

Run a reagent blank (solvent + derivatizing agent) to identify any potential interferences from the reagent or solvent.

Acylation: Enhancing Sensitivity for Specific Detectors

Acylation involves the introduction of an acyl group (R-C=O) to the hydroxyl moiety of this compound, forming an ester. While this also increases volatility, the primary advantage of using fluorinated acylating agents is the significant enhancement in sensitivity when using an Electron Capture Detector (ECD) or operating a mass spectrometer in Negative Ion Chemical Ionization (NICI) mode.[11][12]

Pentafluorobenzoyl Chloride (PFBCl) Derivatization: PFBCl reacts with alcohols to form pentafluorobenzoyl esters. The multiple fluorine atoms in the derivative are highly electronegative, making it extremely sensitive to electron capture detection.[11]

Caption: PFBCl Derivatization Workflow.

Protocol 2: Acylation of this compound using PFBCl

This protocol is adapted for the derivatization of alcohols for enhanced detection by GC-ECD or GC-MS(NICI).[11][13]

Materials:

-

This compound standard or sample extract.

-

Pentafluorobenzoyl chloride (PFBCl).

-

Anhydrous base (e.g., pyridine or triethylamine).

-

Anhydrous solvent (e.g., hexane or dichloromethane).

-

Heating block or water bath.

-

GC vials with caps.

-

Deionized water and extraction solvent (e.g., hexane) for cleanup.

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.

-

Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of PFBCl.

-

Reaction: Tightly cap the vial and heat at 60°C for 45 minutes.[11][14]

-

Cleanup (Recommended): After cooling, add 1 mL of deionized water and 1 mL of hexane to the vial.[11] Vortex thoroughly and allow the layers to separate. The PFB-ester derivative will partition into the upper hexane layer.

-

Analysis: Carefully transfer the hexane layer to a clean GC vial for injection.

Self-Validation:

-

Confirm derivative formation via GC-MS by observing the characteristic mass spectrum of the PFB-ester.

-

Demonstrate enhanced sensitivity by comparing the signal-to-noise ratio of the derivatized analyte on a GC-ECD or GC-MS(NICI) with the underivatized analyte on a standard detector (e.g., FID).

Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization aims to attach a "tag" to the this compound molecule that is either strongly UV-absorbing (a chromophore) or fluorescent (a fluorophore).

Fluorescent Derivatization for Ultra-Sensitive Detection

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection.[15] Dansyl chloride is a widely used derivatizing reagent that reacts with alcohols to produce highly fluorescent dansyl esters.[16][17]

Dansylation Reaction: The reaction of dansyl chloride with alcohols is typically carried out under basic conditions.

Caption: Dansylation of an Alcohol.

Protocol 3: Fluorescent Labeling with Dansyl Chloride

This protocol describes the derivatization of this compound with dansyl chloride for HPLC with fluorescence detection.[16][18]

Materials:

-

This compound standard or sample extract.

-

Dansyl chloride solution (e.g., 1 mg/mL in acetone).

-

Derivatization buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).

-

Quenching reagent (e.g., a primary amine solution like proline).

-

HPLC-grade solvents for mobile phase.

Procedure:

-

Sample Preparation: The sample can be in a suitable organic solvent or an aqueous solution.

-

Reaction Mixture: In a reaction vial, mix 100 µL of the sample, 100 µL of the derivatization buffer, and 200 µL of the dansyl chloride solution.

-

Incubation: Vortex the mixture and incubate in a heating block at 60°C for 30-60 minutes in the dark.

-

Quenching: Add 50 µL of the quenching reagent to react with the excess dansyl chloride.

-

Analysis: The reaction mixture can be directly injected into the HPLC system, or a liquid-liquid extraction can be performed to clean up the sample.

Self-Validation:

-

Analyze the derivatized sample using an HPLC system equipped with a fluorescence detector (e.g., excitation at ~340 nm and emission at ~520 nm for dansyl derivatives).

-

Compare the peak area and signal-to-noise ratio of the derivatized analyte to an underivatized sample analyzed with a UV detector to quantify the enhancement in sensitivity.

UV-Visible Derivatization for Enhanced Absorbance

If a fluorescence detector is not available, derivatization can be used to introduce a strong chromophore for enhanced UV-Vis detection. Benzoyl chloride is a common reagent that reacts with alcohols to form benzoyl esters, which have a strong UV absorbance around 230 nm.[15]

Protocol 4: UV-Vis Labeling with Benzoyl Chloride

Materials:

-

This compound standard or sample extract.

-

Benzoyl chloride.

-

Anhydrous pyridine.

-

HPLC-grade solvents.

Procedure:

-

Sample Preparation: The sample should be dry and dissolved in a small volume of anhydrous pyridine.

-

Reagent Addition: Add a 10-fold molar excess of benzoyl chloride to the sample solution.

-

Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or gently heat to 50-60°C for 30 minutes to expedite the reaction.

-

Cleanup: Evaporate the pyridine and excess benzoyl chloride under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

-

Analysis: Inject the sample into the HPLC system and monitor the effluent at approximately 230 nm.

Self-Validation:

-

Obtain a UV spectrum of the derivatized product to confirm the absorbance maximum.

-

Compare the limit of detection of the derivatized analyte with that of the underivatized compound to demonstrate the improvement in sensitivity.

Conclusion

The derivatization of this compound is a critical step for achieving sensitive and robust analytical methods. For GC-MS analysis, silylation with reagents like MSTFA effectively increases volatility and improves peak shape. For enhanced sensitivity with specific GC detectors, acylation with PFBCl is the method of choice. For HPLC analysis, fluorescent derivatization with dansyl chloride provides a significant boost in sensitivity, while derivatization with benzoyl chloride offers a viable alternative for enhanced UV-Vis detection. The choice of the optimal derivatization strategy will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The protocols provided in this application note serve as a comprehensive starting point for method development and can be further optimized to meet specific analytical needs.

References

-

St-Gelais, A., et al. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B, 879(17-18), 1375-1383. Available from: [Link]

-

Re, D. E., & De, D. (2011). Fluorescent high-performance liquid chromatography assay for lipophilic alcohols. Analytical Biochemistry, 419(1), 68-74. Available from: [Link]

-

St-Gelais, A., et al. (2010). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. Available from: [Link]

-

Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(18), 7599-7606. Available from: [Link]

-

Regis Technologies. Silylation Reagents. Available from: [Link]

-

Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available from: [Link]

- Mondal, T. (2016). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 7(9), 3538-3548.

-

Regis Technologies. GC Derivatization Reagents. Available from: [Link]

-

Restek. GC Derivatization. Available from: [Link]

-

Regis Technologies. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available from: [Link]

- Zhang, L. Y., et al. (2005). Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection. Chinese Journal of Analytical Chemistry, 33(8), 1131-1134.

-

Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PubMed. Available from: [Link]

-

St-Gelais, A., et al. (2011). An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry. PubMed. Available from: [Link]

- D'Orazio, G., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.

-

University of California, Santa Barbara. Preparation of TMS Derivatives for GC/MS. Available from: [Link]

- Li, D., et al. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl).

-

Al-Dirbashi, O. Y., & Jacob, M. (2022). High Performance Liquid Chromatography with Fluorescence Detection Methods. Encyclopedia. Available from: [Link]

-

Tang, Z., & Guengerich, F. P. (2010). Dansylation of Unactivated Alcohols for Improved Mass Spectral Sensitivity and Application to Analysis of Cytochrome P450 Oxidation Products in Tissue Extracts. ResearchGate. Available from: [Link]

- El-Shaheny, R. N., et al. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and biogenic amines. Journal of Advanced Scientific Research, 3(4), 18-33.

-

Pastor, I. M., & Yus, M. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Available from: [Link]

-

D'Orazio, G., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. PubMed. Available from: [Link]

- Al-Soud, Y. A., & Ali, I. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 872.

- Li, Y., et al. (2021). Acetylation of alcohols and amines under visible light irradiation: diacetyl as an acylation reagent and photosensitizer. Organic Chemistry Frontiers, 8(15), 4057-4062.

-

Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

- Vedejs, E., & Daugulis, O. (2004). Acylation of Alcohols and Amines. Science of Synthesis, 2004/1, 15-38.

-

Tuesta, A. J., & Albo, Y. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available from: [Link]

-

HTA. Derivatization in HPLC. Available from: [Link]

- Liu, R. H., & Gfeller, K. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(4), 289-307.

- Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 10(9), 2085.

-

Pawliszyn, J. (2011). Derivatization Methods in GC and GC/MS. Semantic Scholar. Available from: [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Derivatization in HPLC - HTA [hta-it.com]

- 3. Silylation Reagents - Regis Technologies [registech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sdiarticle4.com [sdiarticle4.com]

- 6. unitedchem.com [unitedchem.com]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acylation Reagents | Fisher Scientific [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting common side reactions in Grignard synthesis.

Technical Support Center: Grignard Synthesis & Troubleshooting

Subject: Advanced Troubleshooting for Organomagnesium Synthesis Agent: Senior Application Scientist, Process Chemistry Division Status: Active Ticket Audience: R&D Chemists, Process Engineers

Welcome to the Grignard Technical Support Hub

You are likely here because your Grignard reaction has failed to initiate, stalled, or produced a complex impurity profile. This guide moves beyond basic textbook instructions to address the causality of failure modes. We treat the Grignard reaction not as a simple recipe, but as a sensitive equilibrium of surface physics, radical kinetics, and Schlenk equilibria.

Module 1: Initiation Failures (The "Dead Reaction")

Symptom: You have added the halide to the magnesium, but there is no exotherm, no turbidity, and no color change.

Root Cause: Passivation of the Magnesium surface (

Troubleshooting Protocol: The Entrainment Method

Do not simply add more iodine. If standard activation fails, use the 1,2-Dibromoethane Entrainment method. This is chemically superior to Iodine because it continuously exposes fresh Mg surfaces while generating innocuous byproducts (ethylene gas).

Step-by-Step Recovery:

-

Stop adding your substrate. Accumulating unreacted

is dangerous (induction period explosion risk). -

The "Entrainment" Shot:

-

Add fresh Mg turnings (approx. 5-10% of total mass) to the stalled mixture.

-

Add 0.1–0.5 equivalents of 1,2-dibromoethane (relative to Mg).

-

Observation: Look for vigorous bubbling (ethylene gas evolution). This indicates the oxide layer is being chemically etched.

-

-

Restart: Once bubbling is observed, resume slow addition of your substrate. The fresh Mg surface is now active.

Visual Logic: Initiation Troubleshooting Tree

Caption: Decision tree for diagnosing and resolving initiation latency in Grignard formation.

Module 2: The Wurtz Coupling Menace (Impurity )

Symptom: GC/LC-MS shows significant dimer formation (

Mechanism:

Corrective Actions:

-

Dilution is Key: The concentration of

in the feed solution should be low (e.g., 1M to 3M). -

Addition Rate: The rate of addition must match the rate of consumption. If you add

faster than it reacts, -

Temperature: Lower temperatures generally favor Grignard formation over Wurtz coupling, provided the reaction remains initiated.

Data: Impact of Addition Rate on Purity

| Variable | Fast Addition (Bolus) | Slow Addition (Dropwise) |

| Local [R-X] | High | Low |

| Dominant Pathway | Wurtz Coupling ( | Grignard Formation ( |

| Typical Yield Loss | 15–30% | < 5% |

| Exotherm Risk | Critical | Controlled |

Module 3: "Wrong Product" (Reduction vs. Addition)

Symptom: Reaction with a ketone yields an alcohol with the same carbon count as the ketone (Reduction) or recovers the starting ketone (Enolization), rather than the expected addition product.

Root Cause:

-

Reduction: If your Grignard reagent has

-hydrogens (e.g., Isopropyl-MgBr), it can act as a hydride donor via a 6-membered transition state.[5] -

Enolization: If the ketone is sterically hindered, the Grignard acts as a base rather than a nucleophile.[5]

The Solution: Cerium(III) Chloride (The Luche Modification)

Adding anhydrous

Protocol (Luche-Grignard):

-

Dry

at -

Suspend

in THF and stir for 1 hour. -

Add the ketone/aldehyde to the

slurry. -

Cool to

or -

Add the Grignard reagent.[2][3][5][6][7][8] The organocerium species formed in situ is more nucleophilic and less basic.

Visual Logic: Competing Pathways

Caption: Mechanistic divergence in Grignard reactions. Steric bulk and beta-hydrogens drive side reactions.

Module 4: Quality Control (Titration)

Symptom: Inconsistent yields between batches. Root Cause: Assuming commercial or synthesized Grignard is exactly the labeled molarity. Degradation over time is common.

The Gold Standard: Knochel Titration Do not rely on simple acid-base titration (which counts hydroxides/oxides as active base). Use the LiCl/Iodine method which is specific to the Carbon-Magnesium bond.

Protocol:

-

Weigh accurately

mg of Iodine ( -

Dissolve in 3-5 mL of 0.5M

in anhydrous THF. (The -

Titrate your Grignard reagent into this solution dropwise at

. -

Endpoint: The brown solution turns suddenly colorless.

-

Calculation:

.

References

-

Knochel, P., et al. (2006).[2] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

-

BenchChem Technical Support. (2025). Application Notes for the Activation of Magnesium with 1,2-Dibromoethane.

-

Sigma-Aldrich. Grignard Reagents: Preparation and Safety Guide.

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

-

Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society.[2]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

optimizing temperature and reaction time for 2-(4-butylphenyl)ethanol synthesis

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-butylphenyl)ethanol. We will explore the optimization of critical reaction parameters—temperature and reaction time—and offer a comprehensive troubleshooting guide in a practical question-and-answer format. Our approach is grounded in the principles of the Grignard reaction, a robust and versatile method for carbon-carbon bond formation, which is well-suited for this synthesis.

The synthesis of this compound is achieved through the reaction of a 4-butylphenylmagnesium halide (a Grignard reagent) with ethylene oxide. This reaction proceeds via a nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup to yield the desired primary alcohol.[1][2][3]

I. Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines a general procedure adaptable for laboratory-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive Grignard reagent.[4][5]

Part A: Formation of 4-butylphenylmagnesium bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[5]

-

Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine to the magnesium turnings to activate the surface.[5] In the dropping funnel, prepare a solution of 4-bromo-n-butylbenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Grignard Formation: Add a small portion of the 4-bromo-n-butylbenzene solution to the magnesium turnings. Initiation is indicated by a gentle bubbling and the disappearance of the iodine color.[6] Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethylene Oxide

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

-

Ethylene Oxide Addition: Ethylene oxide, a gas at room temperature, should be condensed and dissolved in a cold, anhydrous solvent (e.g., THF) before being added slowly to the stirred Grignard solution. The addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

Part C: Workup and Purification

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

II. Optimization of Temperature and Reaction Time

Optimizing temperature and reaction time is crucial for maximizing the yield and purity of this compound. The following table summarizes the key considerations for each stage of the synthesis.

| Stage | Parameter | Optimal Range | Rationale & Scientific Insights |

| Grignard Formation | Temperature | Initiation at RT, then gentle reflux | Initiation may require gentle heating. Once started, the reaction is exothermic; a controlled reflux prevents solvent loss and side reactions.[6] |

| Reaction Time | 1-2 hours post-addition | Ensures complete consumption of the aryl halide. Prolonged heating can lead to reagent decomposition.[7] | |

| Reaction with Ethylene Oxide | Temperature | 0°C to 10°C | The reaction is highly exothermic. Low temperatures control the reaction rate, minimizing side reactions such as the formation of ethylene bromohydrin.[8] |

| Reaction Time | 1-3 hours post-addition | Allows the reaction to proceed to completion. Monitoring by TLC can determine the optimal time. | |

| Workup | Temperature | 0°C (Quenching) | Quenching is an exothermic process. Low temperatures prevent potential side reactions of the product.[4] |

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction fails to initiate. What are the likely causes and how can I fix it?

A1: Failure to initiate is a common problem, typically due to:

-

Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[4][5]

-

Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Gentle heating with a heat gun can also help initiate the reaction.[6]

-

Impure Reagents: The 4-bromo-n-butylbenzene should be pure and free of any acidic impurities.

Q2: The yield of my desired product is low. What are the potential reasons?

A2: Low yields can stem from several factors:

-

Incomplete Grignard Formation: If the Grignard reagent was not fully formed, the subsequent reaction will be inefficient.

-

Side Reactions: The most common side reaction is Wurtz coupling, where two aryl groups couple together. This can be minimized by slow addition of the halide during Grignard formation.[6]

-

Reaction with Oxygen: Exposure to air will oxidize the Grignard reagent. Maintain a positive pressure of inert gas throughout the reaction.[4]

-

Loss During Workup: Ensure thorough extraction of the aqueous layer during the workup, as the product may have some water solubility.[4]

Q3: I observe the formation of significant byproducts. What are they and how can I avoid them?

A3: Besides Wurtz coupling products, you may encounter:

-

Ethylene Bromohydrin: This can form if the Grignard reagent acts as a Lewis acid to open the epoxide ring, followed by reaction with the bromide ion.[8] Maintaining a low reaction temperature during the addition of ethylene oxide can suppress this side reaction.

-

Unreacted Starting Material: This indicates either incomplete Grignard formation or insufficient reaction time.

Q4: How critical is the temperature control during the addition of ethylene oxide?

A4: It is extremely critical. The reaction of Grignard reagents with epoxides is highly exothermic.[9] Poor temperature control can lead to a runaway reaction and favor the formation of byproducts. Adding the ethylene oxide solution slowly to a cooled Grignard solution is essential for a high-yielding and clean reaction.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues during the synthesis.

Caption: Troubleshooting decision tree for Grignard synthesis issues.

References

- Benchchem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.

- Benchchem. (n.d.). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.

- Vaia. (n.d.). Show how you would synthesize the following alcohols by adding Grignard reagents to ethylene oxide. 2-phenylethanol 4-methylpentan-1-ol.

- Filo. (2024, February 26). The synthesis of given alcohol 2 -phenylethanol by adding Grignard reagen...

- Benchchem. (n.d.). optimizing temperature and addition rate for Grignard reagent synthesis.

- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.

- Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.

- LibreTexts Chemistry. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.

- Allen, C. F. H. (n.d.). Ethylene oxide when treated with Grignared reagent yeild.

- Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main.

Sources

- 1. vaia.com [vaia.com]

- 2. The synthesis of given alcohol 2 -phenylethanol by adding Grignard reagen.. [askfilo.com]

- 3. Ethylene oxide when treated with Grignared reagent yeild [allen.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. d.lib.msu.edu [d.lib.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

removing unreacted starting materials from the product mixture

Topic: Removal of Unreacted Starting Materials (SM) from Product Mixtures Role: Senior Application Scientist Status: Online | Ticket ID: PUR-001-SM

Triage: The Purification Decision Matrix

Before initiating any protocol, you must characterize the physicochemical difference between your Product (P) and Starting Material (SM).[1] Do not default to flash chromatography if a scalable workup will suffice.

Strategic Workflow

Use the following logic gate to determine the most efficient removal strategy.

Figure 1: Decision matrix for selecting the optimal purification method based on physicochemical properties.

Protocol A: Acid-Base Extraction (The Scalable Solution)

Scenario: Your SM contains an ionizable group (amine, carboxylic acid, phenol) that the product lacks (or vice versa).

Why this fails: Users often neglect the Henderson-Hasselbalch equation. To extract 99.9% of an amine (

Troubleshooting Q&A

Q: I did an acid wash, but the amine SM is still in my organic layer. Why? A: You likely formed a "lipophilic salt." If you use a weak acid (like 1M acetic acid) or a non-polar solvent (DCM), the protonated amine-acetate ion pair may remain soluble in the organic layer.

-

Fix: Switch to a strong mineral acid (1M HCl) and a more polar organic solvent (EtOAc) to force the salt into the aqueous phase.

Q: My product is acid-sensitive. How do I remove an amine SM? A: Use a Solid-Supported Scavenger (See Protocol C) or a buffered extraction at pH 5–6 (citrate buffer), though this requires multiple washes.

Protocol B: Chromatography (The Workhorse)

Scenario: SM and Product are both neutral, but have different polarities.

Core Concept: Resolution (

Critical Data: Solvent Strength & Selectivity

| Solvent Class | Selectivity Mechanism | Best For...[1] | Green Replacement |

| Protonic | H-Bond Donor | Alcohols, Amides | Ethanol / 2-Propanol |

| Dipolar Aprotic | Dipole-Dipole | Ketones, Nitriles | Ethyl Acetate / Acetone |

| Chlorinated | Dispersion/Weak H-Bond | General Purpose | Avoid if possible (Try 3:1 EtOAc:EtOH) |

Troubleshooting Q&A

Q: My SM and Product co-elute (Rf difference < 0.1). Increasing column size didn't help.

A: You have a Selectivity problem, not an Efficiency problem.

Adding more silica (Efficiency) only helps if there is some separation. If

-

The Protocol:

-

Change the "Strong" Solvent: If using Hexane/EtOAc, switch to Hexane/Acetone or DCM/MeOH.

-

Change the Stationary Phase: Switch from Silica (Normal Phase) to C18 (Reverse Phase) or Amine-functionalized silica.

-